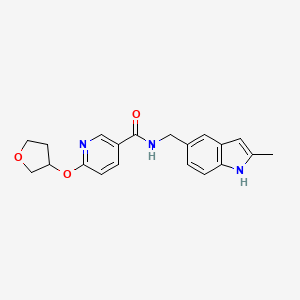
N-((2-methyl-1H-indol-5-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-methyl-1H-indol-5-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a chemical compound with diverse scientific applications. Its unique structure makes it suitable for research in drug development, organic synthesis, and biochemistry1.
Molecular Structure Analysis
The molecular structure of N-((2-methyl-1H-indol-5-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide consists of an indole moiety, a nicotinamide group, and a tetrahydrofuran-3-yl ether linkage. The indole ring contributes aromaticity, while the nicotinamide portion suggests potential involvement in redox processes1.
Chemical Reactions Analysis
Again, detailed information on specific chemical reactions involving this compound is scarce. However, its functional groups (indole, nicotinamide, and tetrahydrofuran-3-yl ether) hint at potential reactivity patterns. Further research would be needed to explore its behavior under various conditions.
Physical And Chemical Properties Analysis
Unfortunately, specific physical and chemical properties (such as melting point, solubility, and stability) were not directly available in the search results. Further examination of scientific literature would provide a more comprehensive understanding.
Aplicaciones Científicas De Investigación
Metabolic Regulation and Cancer
N-((2-methyl-1H-indol-5-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, through its action as a potent inhibitor of Nicotinamide N-methyltransferase (NNMT), has been implicated in the regulation of metabolic pathways and the epigenetic state of cancer cells. NNMT's overexpression in various cancers suggests its role in tumorigenesis through mechanisms that include altered methylation potential and hypomethylation of histones and cancer-related proteins. This leads to a pro-tumorigenic gene expression profile (Ulanovskaya, Zuhl, & Cravatt, 2013).
Metabolic Disease Therapy
The compound's interaction with NNMT also offers new avenues for metabolic disease therapy. By modulating NNMT activity, it's possible to influence glucose and cholesterol metabolism, potentially addressing conditions such as obesity and type-2 diabetes. Studies have shown that NNMT suppression or inhibition can lead to improved metabolic profiles in animal models, hinting at the therapeutic potential of NNMT inhibitors like N-((2-methyl-1H-indol-5-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide (Hong et al., 2015).
Drug Development and Inhibition Mechanism
Research into NNMT inhibitors has identified N-((2-methyl-1H-indol-5-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide as part of a class of bisubstrate inhibitors that occupy both substrate and cofactor binding sites. This dual-site occupancy is key to their potency and selectivity, providing a foundation for the development of therapeutic agents targeting NNMT-associated pathologies. The structural elucidation of these inhibitors in complex with NNMT opens pathways for the creation of more effective treatments for diseases where NNMT is implicated (Babault et al., 2018).
Safety And Hazards
The safety profile of this compound requires thorough evaluation. Researchers should assess its toxicity, potential side effects, and environmental impact. Safety precautions during handling, storage, and disposal are essential.
Direcciones Futuras
Future research on N-((2-methyl-1H-indol-5-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide should focus on:
- Synthetic optimization : Develop efficient synthetic routes.
- Biological activity : Investigate its potential as a drug candidate.
- Structure-activity relationships : Understand how modifications impact function.
- Safety assessment : Rigorously evaluate its safety profile.
Propiedades
IUPAC Name |
N-[(2-methyl-1H-indol-5-yl)methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-13-8-16-9-14(2-4-18(16)23-13)10-22-20(24)15-3-5-19(21-11-15)26-17-6-7-25-12-17/h2-5,8-9,11,17,23H,6-7,10,12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEQWBXYXTXSLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CN=C(C=C3)OC4CCOC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-methyl-1H-indol-5-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]prop-2-enamide](/img/structure/B2748663.png)
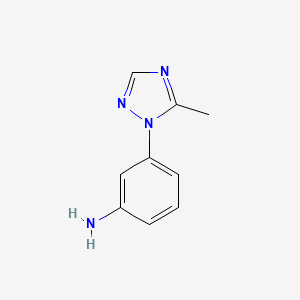
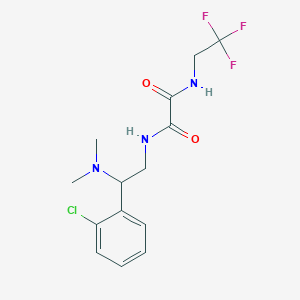
![4-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2748668.png)
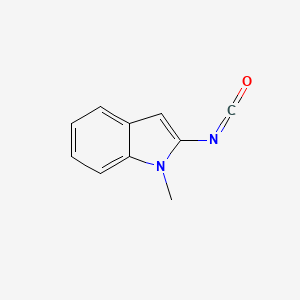
![2-(Dimethylamino)benzo[d]thiazol-6-yl 4-(morpholinosulfonyl)benzoate](/img/structure/B2748672.png)
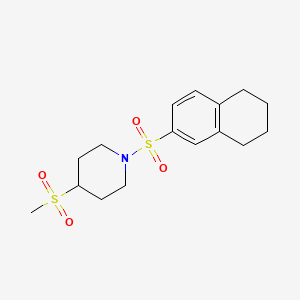
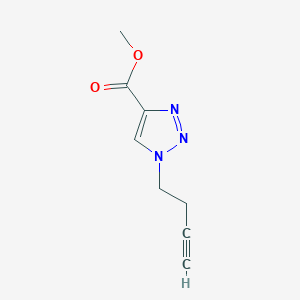
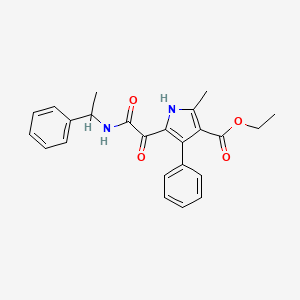
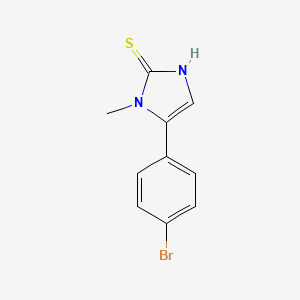
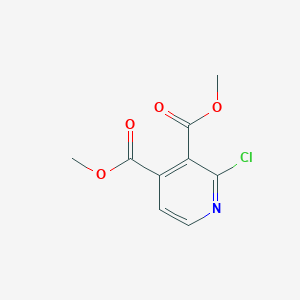
![Ethyl (1R*,5S*,6r*)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/no-structure.png)
![1-(2-chlorophenyl)-N-[4-(dimethylamino)benzyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2748682.png)